

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid CAS number

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Compound of Interest

Compound Name: 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid

Cat. No.: B1334209

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An In-depth Technical Guide to 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic Acid

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid**, a key building block in modern organic and medicinal chemistry. Identified by its CAS Number 289889-03-8, this compound is a derivative of β -alanine featuring two distinct, orthogonally stable nitrogen-protecting groups: the benzyl (Bn) group and the tert-butoxycarbonyl (Boc) group. This unique structural arrangement offers significant strategic advantages in multi-step synthesis, particularly in the construction of complex peptides, peptidomimetics, and other pharmacologically relevant molecules. This document details its physicochemical properties, provides an expert-driven perspective on its synthesis, outlines a detailed experimental protocol, and explores its applications in drug discovery and development, grounded in the principles of synthetic strategy and mechanistic understanding.

Core Chemical and Physical Properties

A precise understanding of a reagent's properties is fundamental to its effective application.

The key characteristics of **3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid** are

summarized below. This data is critical for reaction setup, purification, and storage.

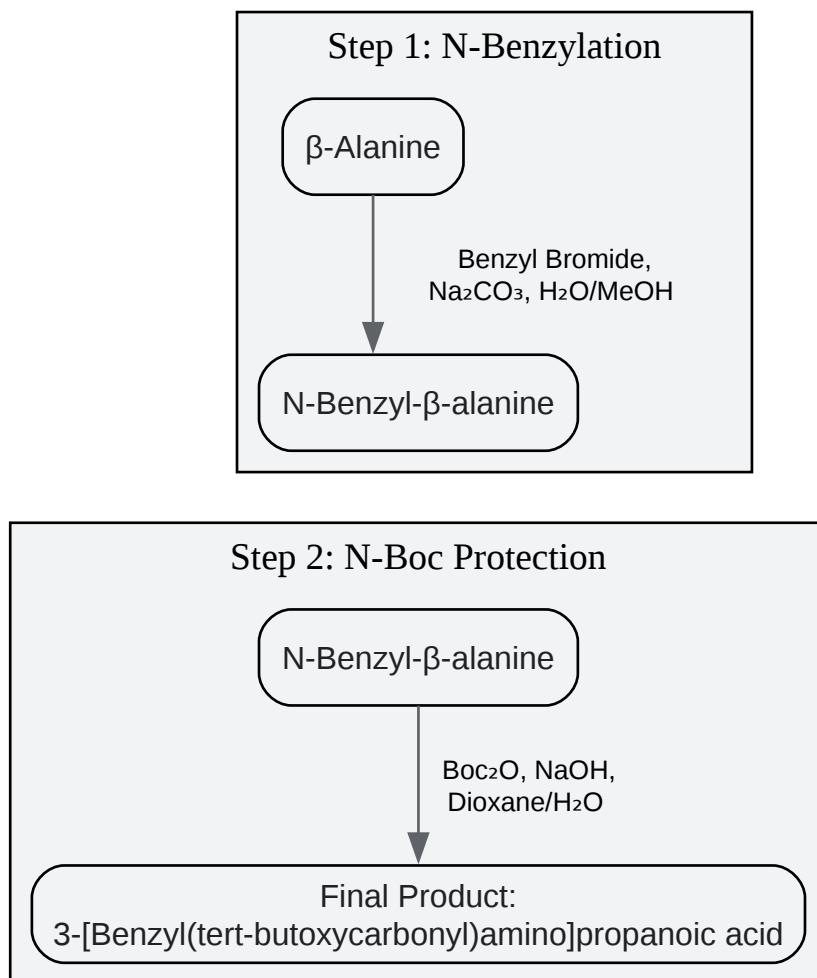
Property	Value	Source
CAS Number	289889-03-8	
Molecular Formula	C ₁₅ H ₂₁ NO ₄	
Molecular Weight	279.33 g/mol	
Synonyms	N-benzyl-N-(tert-butoxycarbonyl)-beta-alanine	
Physical Form	Solid	
Purity	Typically ≥95%	
Storage Temperature	Ambient Storage	
InChI Key	BYHPOBHBBHWAIW-UHFFFAOYSA-N	
SMILES String	CC(C) (C)OC(=O)N(CCC(O)=O)Cc1c cccc1	

Strategic Synthesis and Mechanistic Rationale

The synthesis of **3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid** is a foundational two-step process that exemplifies key principles of amine protection chemistry. The chosen pathway ensures high yields and purity by installing the protecting groups sequentially onto the β -alanine backbone.

Synthesis Workflow Overview

The logical flow begins with the selective N-benzylation of β -alanine, followed by the introduction of the Boc protecting group. This sequence is generally preferred as the direct Boc protection of β -alanine followed by benzylation can be complicated by potential O-benzylation of the carboxylic acid under certain conditions.



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Caption: Synthetic workflow for the target compound.

Step-by-Step Mechanistic Rationale

- Step 1: N-Benzylation of β-Alanine. The initial step involves a nucleophilic substitution reaction. β-alanine, acting as the nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide. A mild inorganic base, such as sodium carbonate, is crucial. Its role is twofold: first, it deprotonates the carboxylic acid, enhancing solubility in the aqueous co-solvent. Second, it neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.

- Step 2: N-Boc Protection. The second step introduces the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under Schotten-Baumann conditions. Sodium hydroxide serves to deprotonate the secondary amine of N-benzyl-β-alanine, generating a more potent nucleophile. This anion then attacks one of the electrophilic carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate releases the stable tert-butoxide anion (which is protonated by the solvent) and carbon dioxide, driving the reaction to completion.^[1] A dioxane/water solvent system is often employed to solubilize both the polar amino acid salt and the nonpolar Boc anhydride.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method. Researchers must adapt it based on available equipment and perform appropriate safety assessments.

Materials:

- β-Alanine
- Benzyl Bromide
- Sodium Carbonate (Na₂CO₃)
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium Hydroxide (NaOH)
- 1,4-Dioxane
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Hexanes
- Hydrochloric Acid (HCl, 1M solution)
- Brine (saturated NaCl solution)

- Anhydrous Magnesium Sulfate (MgSO_4)

Protocol:

Part A: Synthesis of N-Benzyl- β -alanine

- Dissolution: In a round-bottom flask, dissolve β -alanine (1.0 eq) and sodium carbonate (2.2 eq) in a 1:1 mixture of water and methanol.
- Reagent Addition: Cool the mixture to 0°C in an ice bath. Add benzyl bromide (1.1 eq) dropwise over 30 minutes with vigorous stirring.
- Reaction: Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Remove the methanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove unreacted benzyl bromide. Carefully acidify the aqueous layer to pH ~4 with 1M HCl. A white precipitate should form.
- Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield N-benzyl- β -alanine.

Part B: Synthesis of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid

- Dissolution: Suspend N-benzyl- β -alanine (1.0 eq) from Part A in a 2:1 mixture of 1,4-dioxane and water.
- Basification: Add 1M NaOH solution until the solid dissolves completely and the pH is ~9-10. Cool the solution to 0°C.
- Boc Protection: Add di-tert-butyl dicarbonate (1.2 eq) to the solution. Stir vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.
- Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with hexanes to remove unreacted Boc_2O .
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product should precipitate out or form an oil.

- Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization will yield the pure **3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid**.

Applications in Drug Development and Medicinal Chemistry

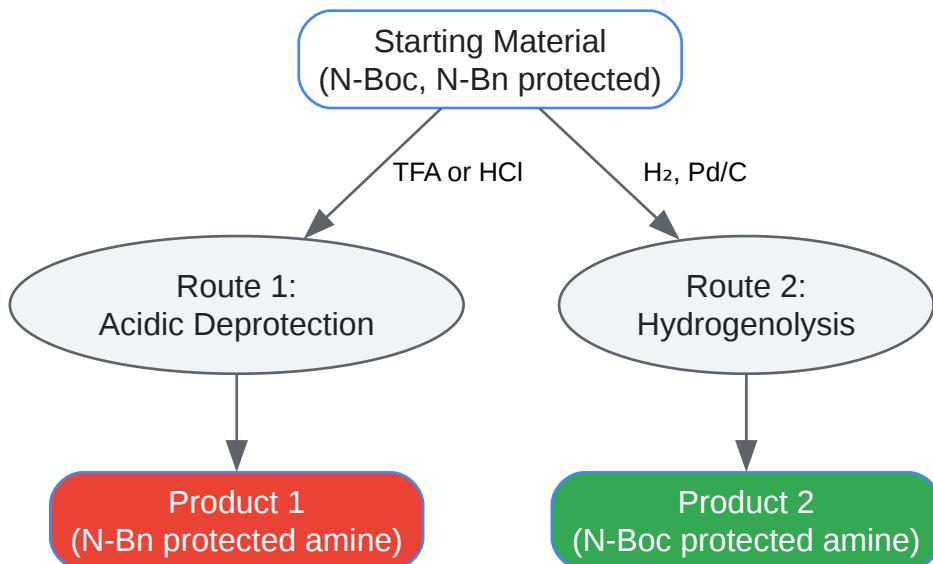
The primary value of this reagent lies in its bifunctional nature, governed by its orthogonal protecting groups. This allows for selective chemical manipulation, a cornerstone of complex molecule synthesis.

The Principle of Orthogonal Protection

Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under very different chemical conditions. In this molecule:

- Boc Group: Is labile under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane).
- Benzyl Group: Is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H_2 , Pd/C).

This orthogonality allows a synthetic chemist to unmask either the nitrogen for further reaction while the other protection remains intact, enabling precise, stepwise construction of a target molecule.



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Caption: Orthogonal deprotection strategy.

Role as a Peptidomimetic Building Block

β-amino acids are not found in natural proteins but are of immense interest in drug design.[2][3] [4][5] Incorporating β-alanine derivatives like this one into peptide chains creates "peptidomimetics." These modified peptides often exhibit:

- Enhanced Proteolytic Stability: They are resistant to degradation by proteases, which increases their biological half-life.
- Novel Conformational Properties: The extra methylene group in the backbone allows them to adopt unique secondary structures (e.g., helices, turns) that can lead to novel receptor binding profiles.

This compound is an ideal starting material for synthesizing such structures. For instance, the Boc group can be removed, and the resulting free amine can be coupled with another amino acid. Subsequently, the benzyl group can be removed to allow for further modification at a later stage. This controlled, stepwise elaboration is fundamental to building complex, biologically active molecules. The development of drugs like sitagliptin, which is based on a β-amino acid core, highlights the therapeutic potential of this class of compounds.[6]

Safety and Handling

According to supplier safety data, **3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid** requires standard laboratory precautions.

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid (CAS: 289889-03-8) is more than a simple chemical reagent; it is a strategic tool for advanced organic synthesis. Its value is derived from the orthogonal nature of its N-benzyl and N-Boc protecting groups, which provides chemists with the flexibility to perform selective, sequential modifications. This capability is particularly vital in the fields of peptidomimetic design and drug discovery, where precise control over molecular architecture is paramount for achieving desired biological activity and pharmacokinetic properties. A thorough understanding of its synthesis, properties, and the strategic implications of its protecting groups enables researchers to fully leverage its potential in the creation of novel therapeutics and complex molecular probes.

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